![molecular formula C9H12N2O2S B2923261 3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide CAS No. 1010401-02-1](/img/structure/B2923261.png)
3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide”, benzamides can generally be synthesized through direct condensation of benzoic acids and amines . Another method involves reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
One prominent application of derivatives similar to 3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide lies in enzyme inhibition. For instance, new Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde have shown inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase. These findings are supported by molecular docking studies, which reveal the probable binding modes of these compounds in the active sites of the enzymes, suggesting potential therapeutic applications (Alyar et al., 2019).
Antimicrobial Activities
Derivatives have also been synthesized for their antimicrobial activities. New Schiff bases, through condensation with various substituted aromatic aldehydes, have been evaluated for their antibacterial and antifungal activities, indicating potential as antimicrobial agents (Mange et al., 2013).
Anion Binding Studies
Another fascinating application is in the domain of anion binding. Compounds based on tris(2-aminoethyl)amine amide receptors have been synthesized and explored for their solution state anion binding properties. The findings suggest these compounds could serve as selective sensors for anions, a critical function in environmental monitoring and chemical sensing (Ravikumar et al., 2010).
Synthesis of Aromatic Polymers
The compound's derivatives have been used in the synthesis of new aromatic polymers, such as polyamides, polyimides, and polyureas containing 1,3,5-triazine rings. These materials, notable for their solubility and thermal stability, are promising for advanced materials science applications (Lin et al., 1990).
Green Chemistry Applications
In the spirit of green chemistry, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides have been synthesized using water as a reaction medium. This method highlights the compound's role in promoting environmentally friendly chemical syntheses with nearly quantitative yields (Horishny et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that nitrogen can act as a nucleophile, competing with oxygen in reactions . In the case of similar compounds, reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMDOLTLCUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC(=CC=C1)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
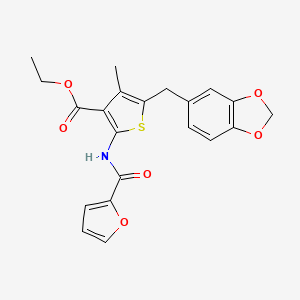
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)
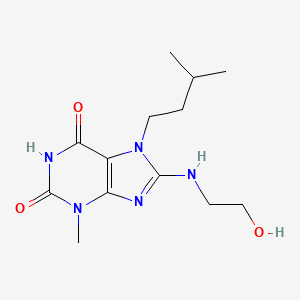

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)
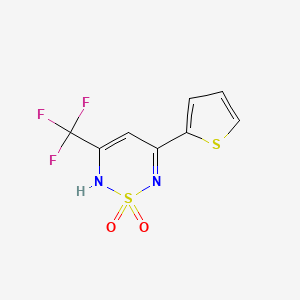
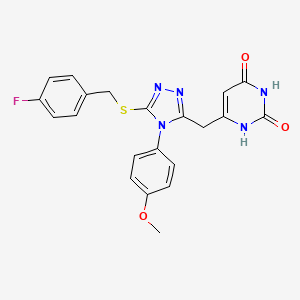
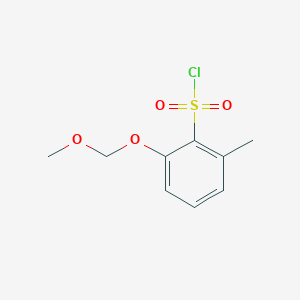
![1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923199.png)
